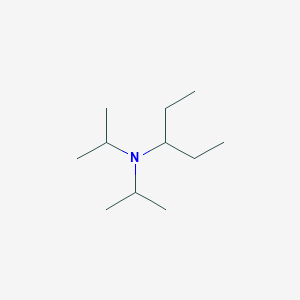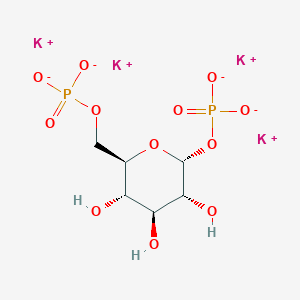
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Descripción general
Descripción
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as piracetam, is a nootropic drug that has been extensively studied for its potential cognitive enhancing effects. Piracetam was first synthesized in 1964 by Belgian pharmaceutical company, UCB Pharma, and has since been used for a variety of medical conditions, including cognitive impairment, dementia, and stroke.
Aplicaciones Científicas De Investigación
Catalysis and Organocatalysis
- (2R)-1-oxo-1-pyrrolidinylpropane-2-ol and its derivatives are used as catalysts in asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. The catalysis process possibly involves hydrogen bonding between the catalyst and reactants like β-nitrostyrene (Cui Yan-fang, 2008).
Redox Chemistry and Ligand Effects
- The compound is involved in redox reactions and electron transfer processes. For example, it plays a role in the equilibrium between mu-eta2:eta2-(side-on)-peroxo dicopper(II) and bis(mu-oxo) dicopper(III) species. Ligand electronic effects significantly influence these reactions (Lanying Q. Hatcher et al., 2006).
Structural and Conformational Studies
- The compound and its analogs are subjects of conformational and structural analysis, providing insights into their molecular behavior. This includes investigations into unusual conformational aspects and the roles of different substituents (A. C. Dros et al., 1998).
Synthesis and Reactivity
- The synthesis and reactivity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivatives are studied for their potential in producing various bioactive molecules. This includes large-scale synthesis techniques and the exploration of different reaction pathways (P. Kotian et al., 2005).
Potential Nootropic Activity
- Some derivatives of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol have been investigated as potential nootropic agents, though not all have shown significant activity in counteracting amnesia in experimental models (A. Cerri et al., 1991).
Spin Trapping and Radical Identification
- The compound's derivatives are utilized in electron paramagnetic resonance (EPR) spectrometry for the identification of radicals formed under specific conditions, such as in forced aging of beer (M. Andersen & L. Skibsted, 1998).
Propiedades
IUPAC Name |
(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol | |
CAS RN |
151670-13-2 | |
| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)




![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)


